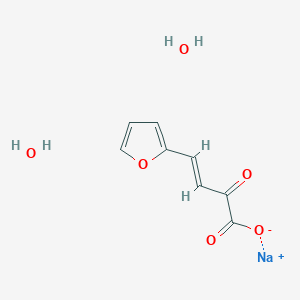

Sodium 4-(2-furyl)-2-oxobut-3-enoate dihydrate

Description

Sodium 4-(2-furyl)-2-oxobut-3-enoate dihydrate is a sodium salt of a furyl-substituted β-keto enoic acid, crystallizing as a dihydrate. The dihydrate form suggests moderate hygroscopicity, likely stabilized by hydrogen bonding between water molecules and the carboxylate group. Structural analogs may include other sodium carboxylates or heterocyclic derivatives, such as sodium saccharin or phosphonofluoridate esters, which share sodium coordination or heterocyclic functional groups .

Properties

IUPAC Name |

sodium;(E)-4-(furan-2-yl)-2-oxobut-3-enoate;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Na.2H2O/c9-7(8(10)11)4-3-6-2-1-5-12-6;;;/h1-5H,(H,10,11);;2*1H2/q;+1;;/p-1/b4-3+;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQPFTNSHAUHSE-FHJHGPAASA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C(=O)[O-].O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C(=O)[O-].O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(2-furyl)-2-oxobut-3-enoate dihydrate typically involves the condensation of furfural with biogenic ketones like acetone. This reaction is often catalyzed by a homogeneous or heterogeneous base catalyst, such as sodium hydroxide or potassium hydroxide . The reaction conditions usually include moderate temperatures and the presence of a solvent like ethanol or water to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-furyl)-2-oxobut-3-enoate dihydrate undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan diols or other oxidized derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include furan diols, tetrahydrofuran derivatives, and various substituted furans.

Scientific Research Applications

Sodium 4-(2-furyl)-2-oxobut-3-enoate dihydrate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Sodium 4-(2-furyl)-2-oxobut-3-enoate dihydrate involves its interaction with specific molecular targets and pathways. The furan ring structure allows it to participate in various chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with enzymes, receptors, and other biomolecules, thereby exerting their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Sodium Salts

Sodium Saccharin (CAS 128-44-9)

Sodium saccharin, a sulfonamide-derived sweetener, shares the sodium cation but differs in its sulfonylimide functional group. Unlike the furyl-keto-enoate structure of the target compound, saccharin’s aromatic sulfonyl group confers distinct chemical stability and biological activity. Key comparative findings:

Sodium saccharin’s role in bladder carcinogenesis promotion, mediated through urinary pH modulation and epithelial hyperplasia , contrasts with the lack of toxicological data for the target compound.

Sodium Phosphonofluoridate Esters

The phosphonofluoridates’ acute toxicity contrasts with the undefined bioactivity of the target compound, highlighting the critical influence of functional groups on biological effects.

Sodium Salts of Heterocyclic Carboxylates

Compounds like 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole () share heterocyclic frameworks but incorporate sulfanyl and isoindole groups.

Biological Activity

Sodium 4-(2-furyl)-2-oxobut-3-enoate dihydrate, also known as sodium furylacrylate, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is a sodium salt derived from furylacrylic acid. Its chemical structure includes a furan ring, which is known for its reactivity and biological significance. The molecular formula is CHNaO, and it typically appears as a white crystalline powder.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that compounds containing furan moieties exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Antioxidant Properties : The presence of the furan ring contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Research has shown that sodium 4-(2-furyl)-2-oxobut-3-enoate can inhibit various enzymes, which may be beneficial in the treatment of certain diseases, including cancer.

Antimicrobial Activity

A series of in vitro studies demonstrated that sodium 4-(2-furyl)-2-oxobut-3-enoate exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed into an effective antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of sodium 4-(2-furyl)-2-oxobut-3-enoate was evaluated using the DPPH radical scavenging assay. The compound exhibited a significant scavenging effect with an IC value of 25 µg/mL, indicating its potential utility in preventing oxidative damage in biological systems.

Case Studies

- Case Study on Anticancer Properties : A study evaluated the effects of sodium 4-(2-furyl)-2-oxobut-3-enoate on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed dose-dependent cytotoxicity with IC values of 15 µM for MCF-7 and 20 µM for HeLa cells, suggesting potential as an anticancer agent.

- In Vivo Studies : Animal studies have been conducted to assess the safety and efficacy of sodium 4-(2-furyl)-2-oxobut-3-enoate in treating infections. Results indicated no significant toxicity at therapeutic doses, supporting its further development as a pharmaceutical agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.